molecular formula C19H22N4O3S B2856973 Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate CAS No. 851808-99-6

Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate

Cat. No.: B2856973
CAS No.: 851808-99-6
M. Wt: 386.47
InChI Key: UBPMVMVJBCGFMQ-UHFFFAOYSA-N
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Description

Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a fused thiazolo-triazole core, a phenyl group, and a piperidine-4-carboxylate methyl ester moiety. Its structure combines a bicyclic thiazolo[3,2-b][1,2,4]triazole system with a hydroxy group at position 6 and a methyl substituent at position 2. The phenylmethyl group bridges the heterocycle to the piperidine ring, which is esterified at the 4-position. Structural characterization of such compounds often employs crystallographic tools like SHELXL for refinement and WinGX for data processing, as noted in crystallographic literature .

Properties

IUPAC Name

methyl 1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-phenylmethyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-12-20-19-23(21-12)17(24)16(27-19)15(13-6-4-3-5-7-13)22-10-8-14(9-11-22)18(25)26-2/h3-7,14-15,24H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPMVMVJBCGFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCC(CC4)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazolo[3,2-b][1,2,4]triazole core. This can be achieved through cyclization reactions involving appropriate precursors such as thiazoles and triazoles. The phenyl group is then introduced through a subsequent reaction, often involving a Friedel-Crafts acylation or similar electrophilic aromatic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. This involves optimizing parameters such as temperature, pressure, and the use of catalysts to facilitate the reactions. Large-scale reactors and purification techniques like recrystallization or chromatography are employed to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has found applications in various fields of scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity has been studied for potential therapeutic uses, such as antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Key Observations:

Molecular Complexity : The target compound’s fused thiazolo-triazole system and piperidine ester contribute to a higher molecular weight (418.6 vs. 355.1 g/mol), likely enhancing lipophilicity compared to Compound 6d’s pyrazole-tetrazole framework.

Functional Groups : The hydroxy group in the target may confer hydrogen-bonding capacity, contrasting with Compound 6d’s carbonitrile, which is electron-withdrawing.

Synthetic Efficiency : Compound 6d’s moderate yield (66.64%) suggests challenges in multi-step heterocyclic syntheses, a common issue in similar compounds .

Methodological Considerations

  • Structural Analysis : The target compound’s crystallographic data (if available) would likely rely on SHELX programs (e.g., SHELXL for refinement), as these are industry standards for small-molecule crystallography .
  • Software Tools: WinGX, noted for its integration with SHELX, could facilitate comparative structural studies between the target and analogs like Compound 6d .

Q & A

Q. What are the key synthetic pathways for this compound, and what reaction conditions are critical for optimizing yield?

The synthesis involves multi-step reactions, including:

  • Cyclization of thiazole and triazole moieties under acidic or basic conditions (e.g., hydrazine hydrate for triazole ring closure) .
  • Coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) requiring palladium catalysts and controlled temperatures (70–100°C) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the final product . Critical factors: Solvent polarity (DMF for polar intermediates), pH control during cyclization, and inert atmosphere for metal-catalyzed steps .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry of thiazolo-triazole and piperidine moieties .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., observed m/z 438.5 vs. theoretical 438.5) .
  • X-ray Crystallography : Resolves bond angles and spatial arrangement of the fused heterocycles .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (IC50_{50} calculations) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Substituent Modifications : Replace the phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects on thiazolo-triazole reactivity .
  • Piperidine Ring Functionalization : Introduce carboxylate or amide groups to improve solubility and target binding .
  • Computational Docking : Use AutoDock Vina to predict interactions with biological targets (e.g., EGFR kinase) and prioritize synthetic targets .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

  • Validation via Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100 ns to assess stability of predicted interactions .
  • Dose-Response Refinement : Test compounds at lower concentrations (1–10 µM) to identify sub-µM IC50_{50} values missed in initial screens .
  • Replicate Key Steps : Re-synthesize derivatives with divergent activity profiles to confirm reproducibility .

Q. What strategies optimize reaction scalability for gram-scale synthesis?

  • Design of Experiments (DoE) : Apply factorial design to optimize variables like temperature (60–120°C), solvent (ethanol vs. acetonitrile), and catalyst loading (0.5–5 mol%) .
  • Flow Chemistry : Use microreactors for exothermic steps (e.g., cyclization) to improve heat dissipation and yield .
  • Green Chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. How can researchers assess the compound’s stability and metabolic fate in physiological conditions?

  • pH Stability Studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC at 24-hour intervals .
  • Microsomal Assays : Use liver microsomes (human/rat) with NADPH cofactor to identify phase I metabolites (LC-MS/MS analysis) .
  • Plasma Protein Binding : Equilibrium dialysis to determine unbound fraction (%) .

Q. What methods resolve discrepancies in reported biological activities across structurally similar analogs?

  • Meta-Analysis : Compile bioactivity data from analogs (e.g., furan vs. phenyl derivatives) and perform statistical clustering .
  • Target Deconvolution : CRISPR-Cas9 screening to identify genetic vulnerabilities linked to compound efficacy .
  • Cross-Laboratory Validation : Collaborate with independent labs to standardize assay protocols (e.g., ATP concentration in kinase assays) .

Methodological Resources

  • Synthetic Protocols : Refer to multi-step procedures in , and 18 for reaction schematics.
  • Data Repositories : PubChem (CID: 898361-99-4) and ChemSrc for spectral data .
  • Computational Tools : Gaussian 16 for DFT calculations, PyMOL for visualizing docking poses .

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